2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Kinase inhibition Checkpoint kinase Chk2 Structure-activity relationship

2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 923196-41-2) is a synthetic small-molecule benzimidazole derivative with molecular formula C₁₆H₁₅FN₂O and a molecular weight of 270.30 g/mol. It features a benzimidazole core N1-substituted with a 2-fluorobenzyl group and C2-substituted with a hydroxyethyl (ethanol) pendant chain.

Molecular Formula C16H15FN2O
Molecular Weight 270.307
CAS No. 923196-41-2
Cat. No. B2505722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
CAS923196-41-2
Molecular FormulaC16H15FN2O
Molecular Weight270.307
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCO)F
InChIInChI=1S/C16H15FN2O/c17-13-6-2-1-5-12(13)11-19-15-8-4-3-7-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2
InChIKeyVPNBFXIWDBEUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 923196-41-2): Structural Identity and Procurement Profile


2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol (CAS 923196-41-2) is a synthetic small-molecule benzimidazole derivative with molecular formula C₁₆H₁₅FN₂O and a molecular weight of 270.30 g/mol . It features a benzimidazole core N1-substituted with a 2-fluorobenzyl group and C2-substituted with a hydroxyethyl (ethanol) pendant chain. The compound belongs to the 2-aryl/alkyl benzimidazole class, a privileged scaffold in medicinal chemistry, and is primarily supplied as a research-grade building block (typical purity ≥95%) for synthesis of more complex bioactive molecules [1].

Why 2-(1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol Cannot Be Simply Replaced by Other N1-Benzyl or C2-Alkyl Benzimidazole Analogs


Within the 1,2-disubstituted benzimidazole series, the specific combination of a 2-fluorobenzyl N1-substituent and a hydroxyethyl C2-substituent generates a unique pharmacophoric profile. The 2-fluoro substituent on the benzyl ring is documented to enhance metabolic stability relative to non-fluorinated analogs by redirecting metabolism away from phase I oxidation toward phase II glucuronidation [1]. The pendant primary alcohol provides a hydrogen bond donor/acceptor pair critical for target engagement; published SAR on 2-aryl benzimidazole Chk2 inhibitors demonstrates that alcohol-containing analogs achieve potency improvements of >10-fold over corresponding methyl or unsubstituted analogs [2]. Generic interchange with a 4-fluorobenzyl isomer, a non-fluorinated benzyl analog, or a C2-methyl derivative would therefore predictably alter both target binding and metabolic fate, making direct substitution inappropriate without re-validation.

Quantitative Differential Evidence for 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol Versus Closest Analogs


Hydrogen Bond Donor Capability: Ethanol vs. Methyl at C2 of 1-(2-Fluorobenzyl)-benzimidazoles

In the 2-aryl benzimidazole Chk2 inhibitor series, the presence of a pendant alcohol is essential for potent target engagement. Neff et al. (2007) demonstrated that alcohol-bearing analogs achieve single-digit to sub-100 nanomolar IC₅₀ values against Chk2, whereas direct methyl or unsubstituted analogs lose >10-fold potency [1]. For the target compound, the primary alcohol at C2 provides the hydrogen bond donor capacity (pKa ~15.5 for aliphatic alcohols) that the methyl analog (CAS 615279-23-7) completely lacks. No quantitative head-to-head data for the target compound versus its methyl analog in the same assay are publicly available, but the class-level SAR is consistent across multiple 2-aryl benzimidazole chemotypes.

Kinase inhibition Checkpoint kinase Chk2 Structure-activity relationship

Metabolic Stability Differentiation: 2-Fluorobenzyl vs. Non-Fluorinated Benzyl at N1

Fluorine substitution at the 2-position of the benzyl ring is reported to alter the metabolic processing of benzimidazole derivatives. According to compound-specific profiling data, the 2-fluorobenzyl group directs first-pass metabolism predominantly through phase II glucuronidation (>80% efficiency) rather than phase I oxidation, a shift attributed to the electron-withdrawing effect of fluorine at the ortho position [1]. This contrasts with non-fluorinated benzyl analogs, which are more susceptible to CYP450-mediated oxidation. The quantified outcome is a measured oral bioavailability (F₀) of approximately 65% for the target compound in rodent models [1]. Direct comparative metabolic stability data for the non-fluorinated analog 2-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethanol are not available in the same experimental system, limiting the strength of this comparison.

Metabolic stability Fluorine substitution Drug metabolism

Linker Length Effects: Ethanol vs. Methanol Pendant at C2 of 1-(2-Fluorobenzyl)-benzimidazoles

The target compound's two-carbon hydroxyethyl linker at C2 distinguishes it from the one-carbon hydroxymethyl analog [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS 309938-27-0). In the Chk2 inhibitor SAR reported by Neff et al., optimal activity depended on an alkyl-linked pendant of appropriate length to position the terminal alcohol for hydrogen bonding with the kinase hinge region [1]. The ethylene spacer in the target compound provides greater conformational flexibility and a different hydrogen bond geometry compared to the methylene spacer in CAS 309938-27-0. Molecular dynamics simulations suggest that the methylene bridge connecting the benzimidazole and 2-fluorophenyl groups exhibits conformational plasticity, and the C2 linker length further modulates this adaptive binding capacity [2]. No direct head-to-head Chk2 IC₅₀ comparison between the two compounds is publicly available.

Linker optimization Binding mode Conformational flexibility

Fluorine Position Isomerism: 2-Fluorobenzyl vs. 4-Fluorobenzyl Substitution and Antioxidant Activity

A 2024 study by Taha et al. in Arabian Journal of Chemistry evaluated 19 benzimidazole analogs including fluorophenyl-substituted derivatives for antioxidant activity (DPPH radical scavenging). The fluorophenyl benzimidazole analogs (compounds 12–14) exhibited the highest antioxidant activity with IC₅₀ values ranging from 1.2 µM to 6.6 µM [1]. While the study did not discriminate between 2-fluoro and 4-fluoro positional isomers, a related 2022 study by a separate group found that 4-fluorobenzyl-substituted benzimidazoles showed IC₅₀ values of 5.132–6.554 µM against the MCF-7 breast cancer cell line [2], demonstrating that fluorine position can significantly modulate biological activity within the same scaffold. Direct comparative data for 2-fluorobenzyl versus 4-fluorobenzyl isomers of the ethanol-bearing benzimidazole are not available.

Antioxidant activity Fluorine positional isomerism Benzimidazole SAR

Optimal Scientific and Industrial Use Cases for 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol Based on Differential Evidence


Kinase Inhibitor Probe Development Requiring a Hydrogen Bond Donor Pendant

The primary alcohol group at C2, supported by class-level Chk2 SAR data [1], makes this compound a preferred scaffold intermediate over the 2-methyl analog (CAS 615279-23-7) for developing ATP-competitive kinase probes. The ethanol moiety provides the critical hydrogen bond interaction with the kinase hinge region that methyl-substituted analogs cannot replicate.

In Vivo Pharmacological Studies Requiring Enhanced Metabolic Stability

For rodent pharmacokinetic or efficacy studies, the 2-fluorobenzyl group offers a metabolic advantage over non-fluorinated benzyl analogs by shifting first-pass metabolism from CYP450 oxidation to glucuronidation [1]. This property is relevant when oral bioavailability is a critical experimental endpoint, though direct comparative PK data remain limited.

Structure-Activity Relationship Studies Exploring Linker Length Optimization

The ethanol linker (n=2) provides a useful reference point for SAR campaigns comparing C2 spacer length. When benchmarked against the methanol analog (CAS 309938-27-0, n=1), the target compound allows researchers to probe the effect of incremental linker extension on target binding affinity and selectivity [1], an approach validated in the 2-aryl benzimidazole Chk2 inhibitor optimization program.

Building Block for Synthesizing 2-Substituted Benzimidazole Libraries

As a bifunctional building block possessing both a reactive primary alcohol and a fluorinated aromatic moiety, this compound serves as a versatile intermediate for library synthesis. The alcohol can be oxidized to the corresponding aldehyde (as demonstrated for related 1-(2-fluorobenzyl)benzimidazole-2-carbaldehydes [1]) or converted to leaving groups for further diversification.

Quote Request

Request a Quote for 2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.